Cyclobutyl(4-ethylphenyl)methanamine
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Overview
Description
Cyclobutyl(4-ethylphenyl)methanamine is an organic compound with the molecular formula C13H19N. It is characterized by a cyclobutyl group attached to a 4-ethylphenyl group via a methanamine linkage. This compound is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-ethylphenyl)methanamine typically involves the reaction of cyclobutyl bromide with 4-ethylphenylmethanamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Cyclobutyl(4-ethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of Cyclobutyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(4-methylphenyl)methanamine
- Cyclobutyl(4-isopropylphenyl)methanamine
- Cyclobutyl(4-tert-butylphenyl)methanamine
Uniqueness
Cyclobutyl(4-ethylphenyl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
cyclobutyl-(4-ethylphenyl)methanamine |
InChI |
InChI=1S/C13H19N/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11/h6-9,11,13H,2-5,14H2,1H3 |
InChI Key |
GYRUARMEPBPWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCC2)N |
Origin of Product |
United States |
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